2-Fluoro-2-methylpropyl trifluoromethanesulfonate

Fluorine Chemistry Medicinal Chemistry Steric Parameters

2-Fluoro-2-methylpropyl trifluoromethanesulfonate (CAS 145349-17-3) is a specialized fluoroalkyl triflate ester with the molecular formula C5H8F4O3S and molecular weight of 224.18 g/mol. This compound features a unique structural motif consisting of a trifluoromethanesulfonate (triflate) leaving group attached to a 2-fluoro-2-methylpropyl moiety, creating a β-fluoro tertiary carbon center that distinguishes it from linear fluoroalkyl triflates.

Molecular Formula C5H8F4O3S
Molecular Weight 224.17
CAS No. 145349-17-3
Cat. No. B2767759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-methylpropyl trifluoromethanesulfonate
CAS145349-17-3
Molecular FormulaC5H8F4O3S
Molecular Weight224.17
Structural Identifiers
SMILESCC(C)(COS(=O)(=O)C(F)(F)F)F
InChIInChI=1S/C5H8F4O3S/c1-4(2,6)3-12-13(10,11)5(7,8)9/h3H2,1-2H3
InChIKeyOJFXAMILNHYNSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-2-methylpropyl trifluoromethanesulfonate CAS 145349-17-3 | Procurement-Grade Fluoroalkylating Reagent


2-Fluoro-2-methylpropyl trifluoromethanesulfonate (CAS 145349-17-3) is a specialized fluoroalkyl triflate ester with the molecular formula C5H8F4O3S and molecular weight of 224.18 g/mol . This compound features a unique structural motif consisting of a trifluoromethanesulfonate (triflate) leaving group attached to a 2-fluoro-2-methylpropyl moiety, creating a β-fluoro tertiary carbon center that distinguishes it from linear fluoroalkyl triflates. The compound serves as a powerful electrophilic transfer agent in organic synthesis, particularly valued in medicinal chemistry for introducing the sterically hindered 2-fluoro-2-methylpropyl group into complex molecular frameworks . Commercially available at purities of 95-98% with storage conditions of 2-8°C, this reagent represents a niche but critical tool for structure-activity relationship (SAR) optimization campaigns where precise fluoroalkyl spatial orientation is paramount .

Why Generic Fluoroalkyl Triflates Cannot Substitute for 2-Fluoro-2-methylpropyl trifluoromethanesulfonate in SAR-Critical Alkylations


Generic substitution of 2-fluoro-2-methylpropyl trifluoromethanesulfonate with other fluoroalkyl triflates fails due to fundamental differences in steric bulk, β-fluorine positioning, and the resulting three-dimensional pharmacophore geometry. Unlike linear analogs such as 2-fluoroethyl triflate or 2,2,2-trifluoroethyl triflate, the target compound introduces a sterically congested, β-fluorinated tertiary carbon center that creates a distinct spatial footprint when incorporated into drug candidates [1]. This structural uniqueness translates directly to biological differentiation: in the clinical candidate AZD9496, the 2-fluoro-2-methylpropyl substituent derived from this triflate was essential for achieving high oral bioavailability and potency as a selective estrogen receptor downregulator [2]. Similarly, in the picomolar LTC4S inhibitor AZD9898, this specific fluoroalkyl group contributed to an IC50 of 0.28 nM and a lipophilic ligand efficiency (LLE) of 8.5—parameters that cannot be replicated using simpler fluoroethyl or trifluoroethyl moieties [3]. The failure of generic substitution stems from the compound's inability to be replaced by either less sterically demanding or differently fluorinated analogs while maintaining the precise spatial arrangement required for optimal target engagement and pharmacokinetic properties.

Quantitative Differentiation Evidence for 2-Fluoro-2-methylpropyl trifluoromethanesulfonate Procurement Decisions


Steric Differentiation: Tertiary β-Fluoro Carbon Center vs. Linear Fluoroalkyl Triflates

The target compound introduces a sterically hindered tertiary carbon center bearing a β-fluorine atom (2-fluoro-2-methylpropyl group). This creates a substantially larger spatial footprint compared to linear comparators such as 2-fluoroethyl triflate (primary carbon) or 2,2,2-trifluoroethyl triflate (primary carbon with terminal CF3). The gem-dimethyl substitution adjacent to the β-fluorine imposes significant steric constraints that influence both reaction kinetics and the three-dimensional orientation of the resulting fluoroalkylated products [1]. This structural feature is directly responsible for the observed medicinal chemistry outcomes where the 2-fluoro-2-methylpropyl group, but not simpler fluoroalkyl groups, enabled clinical candidate advancement in both AZD9496 and AZD9898 programs [2].

Fluorine Chemistry Medicinal Chemistry Steric Parameters

Clinical Candidate Enablement: AZD9496 SERD Optimization Required 2-Fluoro-2-methylpropyl Group

In the optimization of AZD9496, a potent and orally bioavailable selective estrogen receptor downregulator (SERD) that advanced to Phase I clinical trials for ER+ breast cancer, medicinal chemistry iterations specifically identified the 2-fluoro-2-methylpropyl substituent as critical for achieving high oral bioavailability across preclinical species [1]. The clinical candidate (compound 30b) incorporates the 2-fluoro-2-methylpropyl group on the tetrahydro-β-carboline scaffold, a structural feature derived from alkylation using 2-fluoro-2-methylpropyl trifluoromethanesulfonate or its synthetic equivalent. The compound demonstrated equivalent potency to the intramuscular SERD fulvestrant while offering the substantial advantage of oral administration—a differentiation directly attributable to the specific fluoroalkyl substituent choice. This represents the only fluoroalkyl group within the disclosed SAR that delivered the requisite combination of potency, bioavailability, and drug-like properties needed for clinical advancement .

Oncology Estrogen Receptor SERD Oral Bioavailability

Picomolar LTC4S Inhibition: AZD9898 Requires 2-Fluoro-2-methylpropyl Moiety for Sub-Nanomolar Potency and High LLE

The clinical candidate AZD9898, an oral leukotriene C4 synthase (LTC4S) inhibitor developed for asthma treatment, incorporates the 2-fluoro-2-methylpropyl group as a critical pharmacophore element. This compound achieved an IC50 of 0.28 nM (picomolar potency) against the LTC4S enzyme with a lipophilic ligand efficiency (LLE) of 8.5 [1]. The fluoroalkyl substituent contributed to nanomolar cellular potency (peripheral blood mononuclear cell IC50,free = 6.2 nM) and in vivo pharmacodynamics with an oral in vivo IC50,free of 34 nM in a calcium ionophore-stimulated rat model. Critically, the optimization program identified that this specific fluoroalkyl group mitigated GABA binding, hepatic toxicity signals, and in vivo toxicology findings observed with earlier lead compounds bearing different substituents [2]. The compound's predicted human dose of 30 mg once daily is contingent upon the precise structural contribution of the 2-fluoro-2-methylpropyl moiety.

Asthma LTC4S Inflammation Lipophilic Ligand Efficiency

Physical Property Differentiation: Boiling Point and Density Enable Distinct Purification and Handling Protocols

The target compound exhibits physical properties that distinguish it from simpler fluoroalkyl triflates and inform practical laboratory handling. 2-Fluoro-2-methylpropyl trifluoromethanesulfonate has a boiling point of 80°C at reduced pressure (55-60 Torr) and a predicted density of 1.397 ± 0.06 g/cm³ . In comparison, 2,2-difluoroethyl trifluoromethanesulfonate (CAS 74427-22-8) exhibits a higher density of approximately 1.615 g/cm³ . The lower density and specific boiling point range of the target compound under defined vacuum conditions enable distinct purification strategies, including fractional distillation protocols that may not be optimal for denser or higher-boiling fluoroalkyl triflate alternatives. The compound is typically stored at 2-8°C and appears as a brown to dark brown liquid . These physical parameters directly influence procurement decisions related to shipping, storage infrastructure, and downstream synthetic workflow integration.

Organic Synthesis Purification Physical Properties

Commercial Availability and Purity Benchmarking Against In-Class Alternatives

The target compound is commercially available from multiple vendors with defined purity specifications, enabling informed procurement decisions. 2-Fluoro-2-methylpropyl trifluoromethanesulfonate is offered at 95% purity (AKSci) and 98% purity (LeYan) with storage specifications of 2-8°C . In contrast, the structurally related 2-fluoroethyl trifluoromethanesulfonate (CAS 95353-04-1) is listed as "Discontinued" by at least one major supplier (CymitQuimica/Biosynth), indicating potential supply chain constraints for this alternative . The target compound maintains active commercial availability across multiple independent vendors, ensuring supply continuity for research programs dependent on this specific fluoroalkylating reagent. Pricing data indicates that 2-fluoro-2-methylpropyl triflate commands a premium relative to simpler fluoroalkyl triflates, reflecting the specialized synthetic requirements and niche applications that justify its procurement for specific SAR campaigns .

Chemical Procurement Reagent Sourcing Quality Specifications

Optimal Procurement and Application Scenarios for 2-Fluoro-2-methylpropyl trifluoromethanesulfonate in Research Settings


Medicinal Chemistry: Late-Stage SAR Optimization for ER-Targeting Oncology Candidates

Procurement of 2-fluoro-2-methylpropyl trifluoromethanesulfonate is indicated for medicinal chemistry programs developing selective estrogen receptor downregulators (SERDs) or related ER-targeting agents. The evidence from the AZD9496 clinical candidate optimization demonstrates that this specific fluoroalkyl group was essential for achieving high oral bioavailability and drug-like properties that enabled Phase I clinical evaluation [1]. Research groups pursuing tetrahydro-β-carboline scaffolds or structurally related ER ligand motifs should prioritize this reagent when SAR exploration reveals that sterically hindered, β-fluorinated tertiary alkyl groups provide optimal binding pocket complementarity. The reagent enables installation of the precise 2-fluoro-2-methylpropyl substituent that cannot be replicated using commercially available 2-fluoroethyl, 2,2-difluoroethyl, or 2,2,2-trifluoroethyl triflate alternatives [2].

Inflammation and Respiratory Drug Discovery: LTC4S Inhibitor Programs Requiring High LLE

Research programs targeting leukotriene C4 synthase (LTC4S) inhibition for asthma or related inflammatory conditions represent a validated application scenario for this reagent. The AZD9898 development program established that the 2-fluoro-2-methylpropyl group contributes to picomolar enzymatic potency (IC50 = 0.28 nM) combined with exceptional lipophilic ligand efficiency (LLE = 8.5) [3]. Critically, this specific substituent mitigated GABA binding liability and hepatic toxicity signals observed with earlier lead compounds, demonstrating that the precise structural features of this fluoroalkyl group confer safety advantages beyond potency optimization. Procurement is warranted for LTC4S programs where maintaining high LLE while eliminating off-target liabilities is a primary optimization objective [4].

Synthetic Methodology Development: Electrophilic Fluoroalkylation with Sterically Demanding Electrophiles

For academic and industrial laboratories developing novel fluoroalkylation methodologies, 2-fluoro-2-methylpropyl trifluoromethanesulfonate serves as a valuable model electrophile representing the sterically hindered, β-fluorinated tertiary alkyl triflate class. The compound's reactivity profile with nucleophiles and bases can be contextualized within the broader framework of 1-fluoroalkyl triflate chemistry established by Dolbier and Okamoto [5]. Researchers investigating catalyst systems for C(sp3)–C(sp2) or C(sp3)–C(sp3) bond formation with sterically congested electrophiles will find this reagent useful for benchmarking catalytic efficiency against less hindered fluoroalkyl triflates. The compound's commercial availability at defined purity (95-98%) supports reproducible methodology development and substrate scope evaluation .

Pharmaceutical Process Chemistry: Clinical Candidate Scale-Up and GMP Route Development

Organizations advancing SERD or LTC4S clinical candidates incorporating the 2-fluoro-2-methylpropyl motif will require this reagent for process chemistry development and potential GMP manufacturing. The reagent's role in both AZD9496 and AZD9898 clinical programs establishes precedence for its use beyond discovery-stage research and into development-stage activities [1][3]. Procurement considerations for this application scenario should prioritize vendors offering batch-to-batch consistency documentation, Certificate of Analysis (CoA) availability, and larger-scale packaging options (5g to 100g quantities) to support process optimization campaigns . The active multi-vendor commercial status ensures supply redundancy during extended development timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-2-methylpropyl trifluoromethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.